N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride
Overview
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, an imidazole ring, and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole and imidazole intermediates. The benzothiazole intermediate can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The imidazole intermediate is prepared by reacting glyoxal with ammonia and formaldehyde.
The final step involves the coupling of the benzothiazole and imidazole intermediates with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and imidazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide
- N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide sulfate
Uniqueness
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S.ClH/c1-13-10-14(20)11-16-17(13)22-19(27-16)24(18(25)15-4-2-9-26-15)7-3-6-23-8-5-21-12-23;/h2,4-5,8-12H,3,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBIBNGLOEYOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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